N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-22(2)17(15-12-24-18-10-6-4-7-13(15)18)11-21-19(23)14-8-3-5-9-16(14)20/h3-10,12,17H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHKFIIIHLALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the dimethylaminoethyl group: This step may involve nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the benzo[b]thiophene derivative.
Introduction of the chlorobenzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques, high-throughput screening of reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzamide site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its molecular targets.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide would depend on its specific biological activity. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
- Benzothiophene vs. Benzothiazole: The target compound’s benzothiophene core (C₇H₅S) differs from the benzothiazole (C₇H₅NS) in .
- Chlorobenzamide Position : The 2-chloro substitution in the target compound contrasts with the 4-chloro analog in . This positional difference could influence steric interactions and dipole moments, affecting ligand-receptor compatibility .
- Amino Group Variations: The dimethylaminoethyl chain in the target compound parallels the dimethylaminopropyl group in . Both groups enhance solubility, but the ethyl linker may reduce conformational flexibility compared to the propyl chain .
- Fluorinated vs. Chlorinated Substituents : ’s trifluoromethyl group introduces high electronegativity and metabolic stability, contrasting with the target’s chloro substituent, which is smaller and less lipophilic .
Pharmacological and Functional Implications
- Dimethylamino Groups: The dimethylamino moiety in the target compound and ’s analogs may facilitate interactions with acidic residues in enzyme active sites or neurotransmitter receptors (e.g., sigma receptors) .
- Chlorine Substituents : Halogenated benzamides () are common in drug design for enhancing binding via halogen bonding. The 2-chloro position in the target compound may optimize steric compatibility with hydrophobic pockets .
- Benzothiophene vs. Quinoline: Quinoline derivatives () often target enzymes like tryptophan hydroxylase, whereas benzothiophene-containing compounds may exhibit distinct selectivity profiles due to differences in aromatic stacking .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-chlorobenzamide is a complex organic compound that has attracted significant attention in scientific research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety , a dimethylamino group , and a chlorobenzamide structure . The structural formula is represented as follows:
This structure contributes to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:
- Enzyme Interaction : The benzothiophene moiety can interact with enzyme active sites, potentially modulating enzymatic activity.
- Binding Affinity : The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions.
- Cell Membrane Permeability : The chlorobenzamide contributes to the compound's lipophilicity, facilitating its passage through cellular membranes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting the proliferation of cancer cells.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells under stress conditions, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Protection against ER stress in neuronal cells |
Detailed Research Findings
-
Anticancer Mechanisms :
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Anti-inflammatory Studies :
- Research highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in inflammatory diseases.
-
Neuroprotective Effects :
- In models of oxidative stress, the compound showed protective effects on pancreatic β-cells, enhancing cell viability and function under conditions that typically induce cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
